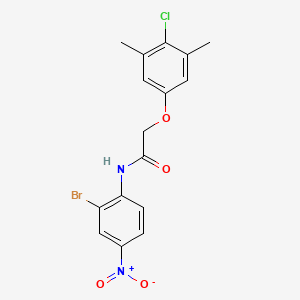

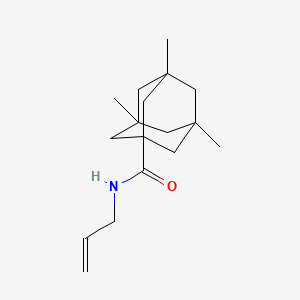

![molecular formula C29H37NO2 B4891734 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)

2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol, also known as BHA-AN, is a synthetic antioxidant that has been widely used in various industries due to its excellent performance in preventing oxidative degradation of products. In

Scientific Research Applications

2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been extensively studied for its antioxidant properties and its potential applications in various fields. In the food industry, 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been used as a food additive to prevent the oxidation of fats and oils, which can lead to rancidity and spoilage. In the cosmetic industry, 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been used as an ingredient in anti-aging creams and lotions due to its ability to protect the skin from oxidative damage. In addition, 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been studied for its potential applications in drug delivery systems and as a therapeutic agent for various diseases.

Mechanism of Action

2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol exerts its antioxidant effects by scavenging free radicals and preventing the oxidation of lipids and other biomolecules. 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol can also chelate metal ions, which can catalyze the formation of reactive oxygen species. In addition, 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been shown to upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which further enhance its antioxidant activity.

Biochemical and Physiological Effects

2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol can protect cells from oxidative stress and apoptosis induced by various agents, such as hydrogen peroxide and ultraviolet radiation. In vivo studies have shown that 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol can protect against oxidative damage in various organs, including the liver, kidney, and brain. 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol is its excellent antioxidant activity, which makes it a valuable tool in studying oxidative stress and related diseases. 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol is also stable and easy to handle, which makes it a convenient reagent for lab experiments. However, one limitation of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol is its potential toxicity at high doses, which should be taken into consideration when designing experiments.

Future Directions

There are several future directions for the study of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol. One area of research is the development of new formulations and delivery systems for 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol, which can enhance its bioavailability and therapeutic efficacy. Another area of research is the investigation of the molecular mechanisms underlying the antioxidant and anti-inflammatory effects of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol, which can provide insights into the development of new therapies for oxidative stress-related diseases. Finally, the safety and toxicity of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol should be further studied to ensure its safe use in various applications.

Synthesis Methods

The synthesis of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol involves the reaction of 2,6-di-tert-butyl-4-hydroxybenzaldehyde with 4-morpholinyl(1-naphthyl)methanol in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by oxidation to form 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol. This method has been optimized to produce high yields of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol with excellent purity.

properties

IUPAC Name |

2,6-ditert-butyl-4-[morpholin-4-yl(naphthalen-1-yl)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO2/c1-28(2,3)24-18-21(19-25(27(24)31)29(4,5)6)26(30-14-16-32-17-15-30)23-13-9-11-20-10-7-8-12-22(20)23/h7-13,18-19,26,31H,14-17H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDCPMAUPDJITQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Ditert-butyl-4-[morpholin-4-yl(naphthalen-1-yl)methyl]phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B4891651.png)

![8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891681.png)

![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B4891684.png)

![2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B4891687.png)

![1-(2-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891727.png)

![2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4891750.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891753.png)

![3-({[1-(carboxymethyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4891757.png)